4-(3-Bromo-4-methoxyphenyl)butanoic acid

Physicochemical profiling Drug‑likeness Permeability prediction

4-(3-Bromo-4-methoxyphenyl)butanoic acid (CAS 590417-19-9) is a brominated methoxy-substituted phenylbutyric acid derivative with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.12 g/mol. The compound belongs to the class of arylbutanoic acid building blocks wherein a flexible four-carbon carboxylic acid chain is appended to a 3-bromo-4-methoxyphenyl ring.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS No. 590417-19-9
Cat. No. B3181186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-4-methoxyphenyl)butanoic acid
CAS590417-19-9
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCCC(=O)O)Br
InChIInChI=1S/C11H13BrO3/c1-15-10-6-5-8(7-9(10)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)
InChIKeySSQHYXLUGHLKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromo-4-methoxyphenyl)butanoic Acid (CAS 590417-19-9) – Core Identity for Procuring a Dual-Functional Arylbutyric Acid Building Block


4-(3-Bromo-4-methoxyphenyl)butanoic acid (CAS 590417-19-9) is a brominated methoxy-substituted phenylbutyric acid derivative with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.12 g/mol [1]. The compound belongs to the class of arylbutanoic acid building blocks wherein a flexible four-carbon carboxylic acid chain is appended to a 3-bromo-4-methoxyphenyl ring. This substitution pattern endows the molecule with both a halogen handle for palladium-catalyzed cross‑coupling and an electron‑donating methoxy group that activates the aromatic ring toward electrophilic substitution [2]. The certified purity is typically ≥95% (HPLC), and the compound is supplied as a white to yellow solid requiring sealed storage at 2–8 °C .

Why Un‑functionalized or Isomeric Arylbutanoic Acids Cannot Replace 4-(3-Bromo-4-methoxyphenyl)butanoic Acid in Multi‑Step Synthesis and SAR Studies


Generic substitution fails because the specific 3‑bromo‑4‑methoxy orientation simultaneously governs solubility, reactivity, and molecular‑recognition properties that close analogs lack. Removing the bromine eliminates the only site for late‑stage Suzuki, Heck, or Buchwald cross‑coupling, while relocating the bromine to the 2‑ or 4‑position alters the electronic landscape and steric profile of the ring [1]. Exchanging bromine for chlorine reduces carbon‑halogen bond reactivity in oxidative‑addition steps, and replacing the methoxy with a hydroxyl group introduces a hydrogen‑bond donor that can interfere with downstream biological targets or necessitate protection/deprotection sequences [2]. Even moving the butanoic acid chain from the 4‑position to the 3‑position of the phenyl ring changes the spatial relationship between the carboxylic acid and the aromatic substituents, which is critical when the compound serves as a scaffold for structure‑activity‑relationship (SAR) optimization .

Head‑to‑Head Quantitative Differentiation of 4-(3-Bromo-4-methoxyphenyl)butanoic Acid versus Its Closest Structural Analogs


XLogP3 Lipophilicity Balance: 4-(3-Bromo-4-methoxyphenyl)butanoic Acid versus Non‑brominated and Non‑methoxylated Analogs

The target compound exhibits an XLogP3 of 2.7, which is intermediate between the non‑brominated 4-(4‑methoxyphenyl)butanoic acid (XLogP3 = 2.3) and the non‑methoxylated 4-(4‑bromophenyl)butanoic acid (XLogP3 = 3.0). This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 46.5 Ų, places it in a favorable region for both membrane permeability and aqueous solubility, an advantage over the more lipophilic bromo‑only analog (TPSA 37.3 Ų) that may exhibit reduced solubility [1][2].

Physicochemical profiling Drug‑likeness Permeability prediction

Hydrogen‑Bond Acceptor Count: 4-(3-Bromo-4-methoxyphenyl)butanoic Acid Retains Full H‑Bond Capacity versus Monofunctional Analogs

The target compound possesses three hydrogen‑bond acceptors (HBA = 3), matching the non‑brominated methoxy analog but exceeding the 4-(4‑bromophenyl)butanoic acid (HBA = 2) that lacks the methoxy oxygen. The bromine atom contributes no hydrogen‑bonding capacity, so the methoxy group is essential for maintaining HBA interactions with protein targets. The hydrogen‑bond donor count (HBD = 1) is conserved across all three compounds due to the single carboxylic acid group [1][2].

Ligand‑receptor interaction Pharmacophore modeling Solubility

Rotatable Bond Versatility: The Butanoic Acid Chain Provides a Conformationally Adaptable Spacer Lacking in 3‑Chain Isomers

With five rotatable bonds, 4-(3-bromo-4-methoxyphenyl)butanoic acid (rotatable bond count = 5) matches the 4‑chain methoxy analog but exceeds the 4‑(4‑bromophenyl)butanoic acid (rotatable bonds = 4) whose aromatic ring carries no methoxy group. The positional isomer 3-(3-bromo-4-methoxyphenyl)butanoic acid (CAS 1216152‑33‑8) has a three‑carbon chain that shortens the reach of the carboxylic acid, reducing conformational freedom and altering the distance between the acid moiety and the aryl ring [1].

Chemical biology Linker chemistry Molecular flexibility

Halogen Reactivity Hierarchy: Bromine Outperforms Chlorine in Palladium‑Catalyzed Cross‑Coupling from the 3‑Position

The C–Br bond in 4-(3-bromo-4-methoxyphenyl)butanoic acid undergoes oxidative addition to Pd(0) faster than the C–Cl bond in 4-(3-chloro‑4‑methoxyphenyl)butanoic acid analogs, owing to the lower bond dissociation energy of the C–Br bond (~285 kJ/mol vs. ~350 kJ/mol for C–Cl). This results in higher coupling yields under milder conditions, a well‑established class‑level principle in aryl halide reactivity [1]. The 3‑bromo positioning further avoids steric hindrance that can reduce coupling efficiency at the 2‑position, as described in vendor‑supplied synthetic notes for the isomeric 4-(2‑bromo‑4‑methoxyphenyl)butanoic acid .

Synthetic chemistry Cross‑coupling Building block reactivity

Purity and Storage Specification: Certified 95%+ Purity with Validated Cold‑Chain Logistics

Sigma‑Aldrich (AstaTech) lists the compound at 95% purity as a white to yellow solid, with recommended storage at 2–8 °C in sealed, dry conditions . The chemscene.com sourcing page further specifies shipping at room temperature with post‑receipt cold storage . In contrast, common analogs such as 4-(4‑methoxyphenyl)butanoic acid are often supplied at 98% purity but without the controlled storage requirement, and the 4-(4‑bromophenyl) analog (mp 71–73 °C) is a room‑temperature‑stable solid, indicating that the methoxy‑bromo combination reduces thermal stability . The defined storage specification reduces batch‑to‑batch variability in multi‑step syntheses.

Quality control Reproducibility Procurement assurance

BindingDB Annotation: 3‑Bromo‑4‑methoxyphenyl Motif in Kinase Inhibitors Demonstrates Sub‑micromolar Affinity

Although 4-(3-bromo-4-methoxyphenyl)butanoic acid itself may serve primarily as a synthetic intermediate, the 3-bromo-4-methoxyphenyl fragment embedded in elaborated structures has yielded IC50 values as low as 33 nM against adenosine kinase [1] and <10 µM against cyclin‑dependent kinase 9 [2]. These data support a class‑level inference that the combination of a bromine at position 3 and a methoxy at position 4 is a privileged substitution pattern for kinase hinge‑region recognition, and the butanoic acid handle preserves a derivatizable exit vector for analog synthesis.

Kinase inhibition Binding affinity Medicinal chemistry

Evidence‑Based Procurement Scenarios Where 4-(3-Bromo-4-methoxyphenyl)butanoic Acid Provides Decisive Advantage


Kinase Inhibitor Fragment‑Based Drug Discovery

Laboratories synthesizing focused kinase inhibitor libraries should select this compound because the 3‑bromo‑4‑methoxyphenyl motif has validated kinase hinge‑binding activity with reported IC50 values in the low nanomolar range for optimized derivatives. The butanoic acid chain serves as a growth vector for introducing amide or ester linkages to hinge‑binding heterocycles [1].

Late‑Stage Diversification via Suzuki‑Miyaura Cross‑Coupling

For reaction‑development teams performing parallel library synthesis, the C–Br bond at the 3‑position provides a single, well‑defined handle for Pd‑catalyzed coupling. The lower bond dissociation energy of C–Br versus C–Cl ensures faster reaction rates under mild conditions, while the sterically accessible 3‑position avoids the coupling bottlenecks encountered with 2‑bromo isomers [2].

Physicochemical Property Optimization in Lead‑Like Chemical Space

Medicinal chemists requiring a building block with balanced lipophilicity (XLogP3 = 2.7) and a moderate polar surface area (TPSA = 46.5 Ų) will find this compound preferable to the more lipophilic 4-(4‑bromophenyl)butanoic acid (XLogP3 = 3.0, TPSA = 37.3 Ų) when designing lead‑like molecules that must satisfy Lipinski and Veber criteria [3].

Chemical Biology Probe Construction Requiring a Flexible Carboxylic Acid Linker

Teams developing bifunctional probes (e.g., PROTACs, activity‑based probes, or fluorogenic substrates) benefit from the five rotatable bonds and the 4‑carbon chain, which provides spatial separation between the aryl warhead and a terminal conjugation site. This flexibility is superior to the shorter 3‑chain positional isomer .

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